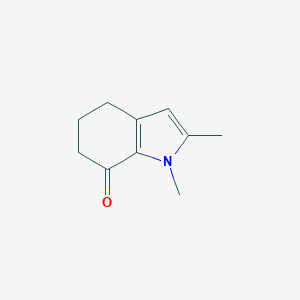

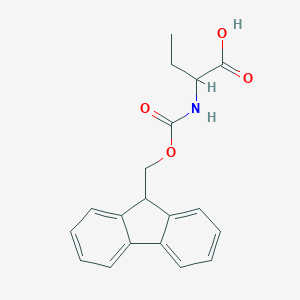

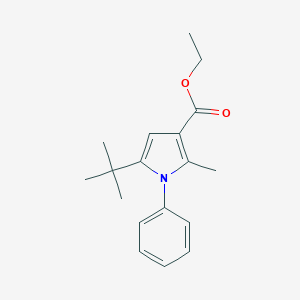

1,2-二甲基-5,6-二氢-1H-吲哚-7(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

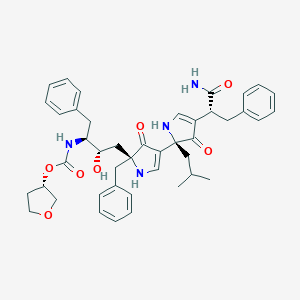

The synthesis of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives typically involves multi-step reactions, including Diels-Alder cycloadditions, Mannich reactions, and catalytic hydrogenations. For example, the synthesis of related indole derivatives has been demonstrated through the Diels-Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection steps, yielding substituted indoles. These are further derivatized via Mannich reactions to produce gramine derivatives (Lovel Kukuljan et al., 2016). Enzyme-mediated hydrolysis and transesterification reactions have also been employed for the stereoselective synthesis of optically active derivatives, showcasing the versatility of synthetic approaches (Z. Caliskan & Mediha Süleymanoğlu Ersez, 2015).

Molecular Structure Analysis

Molecular structure analyses of these compounds typically involve various spectroscopic techniques, including IR, NMR, and mass spectroscopy, alongside single-crystal X-ray diffraction analysis. For instance, detailed structural evaluation of certain indole derivatives highlighted the importance of N-H···O and N-H···N hydrogen bonds, along with weak C-H···O, C-H···π, and π···π interactions in stabilizing the crystal structures (Lovel Kukuljan et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives can be quite diverse. For example, the ability to undergo Mannich reactions, as previously mentioned, demonstrates the compound's reactivity towards nucleophilic addition. Furthermore, the introduction of various functional groups through these reactions can significantly alter the chemical properties of the derivatives, enabling the fine-tuning of their biological activity and physical properties (Lovel Kukuljan et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are closely tied to their molecular structure and the nature of substituents introduced during synthesis. The melting point determination and elemental analysis provide essential insights into the purity and stability of the synthesized compounds (Lovel Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1,2-dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives, depend significantly on the specific substituents and the overall molecular conformation. Studies involving the synthesis and characterization of these compounds contribute valuable information regarding their potential as intermediates in organic synthesis or as active pharmaceutical ingredients (Lovel Kukuljan et al., 2016).

科学研究应用

吲哚合成和分类

由于吲哚生物碱具有广泛的生物活性,吲哚合成一直是一个重要的研究领域。一项综合性回顾突出了吲哚合成的各种方法,根据吲哚环中的键合将其分类为九种战略方法。这种分类有助于理解吲哚合成的历史和当前状态,促进对新吲哚构建的高效策略选择,包括涉及1,2-二甲基-5,6-二氢-1H-吲哚-7(4H)-酮衍生物(Taber & Tirunahari, 2011)。

噁唑和苯并噁唑合成

与1,2-二甲基-5,6-二氢-1H-吲哚-7(4H)-酮的化学结构密切相关的1,2-噁唑和1,2-苯并噁唑的研究表明,这些化合物可以通过脱水过程合成。这些化合物在各种合成途径中起着关键的中间体作用,突显了它们在有机合成中的重要性以及在创造具有显著生物活性的新化合物方面的潜在应用(Sainsbury, 1991)。

有机合成中的绿色化学

二甲基脲与L-(+)-酒石酸的结合展示了有机合成中的绿色方法,突出了1,2-二甲基-5,6-二氢-1H-吲哚-7(4H)-酮衍生物在促进环保合成过程中的作用。这种方法突显了该化合物的多功能性和在促进关键有机转化中的潜力(Ali, Chinnam, & Aswar, 2021)。

抗癌研究中的潜力

吲哚生物碱,包括合成二聚体和杂化物,在体外和体内对各种癌症显示出有希望的抗增殖效果。关注吲哚衍生物的结构多样性和治疗特性的研究强调了类似1,2-二甲基-5,6-二氢-1H-吲哚-7(4H)-酮在新型抗癌药物开发中的潜力(Song et al., 2020)。

吲哚官能团化的Umpolung策略

将umpolung概念,即极性反转,应用于吲哚核,为在具有挑战性的位置上对吲哚进行官能团化提供了创新途径。这种策略应用于类似1,2-二甲基-5,6-二氢-1H-吲哚-7(4H)-酮的化合物,为合成具有重要药用价值的吲哚衍生物开辟了新途径(Deka, Deb, & Baruah, 2020)。

属性

IUPAC Name |

1,2-dimethyl-5,6-dihydro-4H-indol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFRFVBTEQJFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C(=O)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)